N-{4-[(diethylamino)sulfonyl]phenyl}-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-{4-[(diethylamino)sulfonyl]phenyl}-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a complex organic compound that features both sulfonamide and imidazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(diethylamino)sulfonyl]phenyl}-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the appropriate amine with a sulfonyl chloride under basic conditions.
Coupling Reactions: The final step involves coupling the imidazole derivative with the sulfonamide intermediate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(diethylamino)sulfonyl]phenyl}-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like tert-butylhydroperoxide.
Reduction: The sulfonamide group can be reduced under specific conditions to yield corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: tert-butylhydroperoxide (TBHP) in the presence of a catalyst.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Amines derived from the sulfonamide group.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
N-{4-[(diethylamino)sulfonyl]phenyl}-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{4-[(diethylamino)sulfonyl]phenyl}-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites.
Pathways Involved: The compound may interfere with metabolic pathways involving sulfonamide-sensitive enzymes, leading to the disruption of essential biological processes.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(dimethylamino)sulfonyl]phenyl}-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide: Similar structure but with dimethylamino instead of diethylamino group.
N-{4-[(diethylamino)sulfonyl]phenyl}-2-[(1-ethyl-1H-imidazol-2-yl)sulfanyl]acetamide: Similar structure but with an ethyl group on the imidazole ring.
Uniqueness
N-{4-[(diethylamino)sulfonyl]phenyl}-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
1091570-45-4 |
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Molecular Formula |
C16H22N4O3S2 |
Molecular Weight |
382.5g/mol |
IUPAC Name |
N-[4-(diethylsulfamoyl)phenyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C16H22N4O3S2/c1-4-20(5-2)25(22,23)14-8-6-13(7-9-14)18-15(21)12-24-16-17-10-11-19(16)3/h6-11H,4-5,12H2,1-3H3,(H,18,21) |
InChI Key |
LSGZRQYSEWCISN-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C |
Origin of Product |
United States |
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